molecular formula C13H19NO B13301998 N-(3,4-Dimethylphenyl)-2-methyloxolan-3-amine

N-(3,4-Dimethylphenyl)-2-methyloxolan-3-amine

Cat. No.: B13301998
M. Wt: 205.30 g/mol
InChI Key: BTTBJBGOUOPXTE-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-2-methyloxolan-3-amine is an organic compound characterized by the presence of a 3,4-dimethylphenyl group attached to a 2-methyloxolan-3-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethylphenyl)-2-methyloxolan-3-amine typically involves the reaction of 3,4-dimethylaniline with 2-methyloxirane under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethylphenyl)-2-methyloxolan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3,4-Dimethylphenyl)-2-methyloxolan-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3,4-Dimethylphenyl)-2-methyloxolan-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-Dimethylphenyl)-2-methyloxolan-3-amine
  • N-(3,5-Dimethylphenyl)-2-methyloxolan-3-amine
  • N-(3,4-Dimethylphenyl)-2-methyloxolan-2-amine

Uniqueness

N-(3,4-Dimethylphenyl)-2-methyloxolan-3-amine is unique due to its specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity. The presence of both methyl groups at the 3 and 4 positions of the phenyl ring can affect the compound’s electronic properties and steric interactions, distinguishing it from other similar compounds .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-methyloxolan-3-amine

InChI

InChI=1S/C13H19NO/c1-9-4-5-12(8-10(9)2)14-13-6-7-15-11(13)3/h4-5,8,11,13-14H,6-7H2,1-3H3

InChI Key

BTTBJBGOUOPXTE-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)NC2=CC(=C(C=C2)C)C

Origin of Product

United States

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